2-Fluoro-3-methylbenzyl bromide
Overview
Description
2-Fluoro-3-methylbenzyl bromide is an organic compound with the molecular formula C8H8BrF and a molecular weight of 203.05 g/mol . It is a colorless to light yellow liquid with a special aromatic smell . This compound is used as a chemical and organic intermediate in various synthetic processes .
Synthetic Routes and Reaction Conditions:
- One method involves the reaction of benzaldehyde with bromine and sodium fluoride to obtain 2-fluoro-3-methylbenzylaldehyde. This intermediate is then reacted with hypobromomethane to produce this compound .
- Another method includes the reaction of benzyl bromide with 3-fluoropropionic acid .
Industrial Production Methods:
- Industrial production typically follows the same synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in such reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles.
Major Products:
- The major products depend on the nucleophile used in the substitution reactions. For example, using sodium hydroxide can yield 2-fluoro-3-methylbenzyl alcohol .
Scientific Research Applications
2-Fluoro-3-methylbenzyl bromide is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound is used in the development of pharmaceuticals and other biologically active compounds.
Industry: It is utilized in the production of pesticides, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-3-methylbenzyl bromide primarily involves its role as an alkylating agent. The bromine atom can be replaced by other nucleophiles, leading to the formation of new chemical bonds. This property makes it valuable in synthetic organic chemistry .
Comparison with Similar Compounds
2-Fluoro-3-(trifluoromethyl)benzyl bromide: Similar in structure but with a trifluoromethyl group instead of a methyl group.
3-Fluorobenzyl bromide: Lacks the methyl group present in 2-fluoro-3-methylbenzyl bromide.
Uniqueness:
Properties
IUPAC Name |
1-(bromomethyl)-2-fluoro-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGWFNZSJBIAKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333883 | |
Record name | 2-Fluoro-3-methylbenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151412-12-3 | |
Record name | 2-Fluoro-3-methylbenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 151412-12-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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